molecular formula C19H16FN3O2S2 B2663282 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326853-43-3

6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2663282
CAS No.: 1326853-43-3
M. Wt: 401.47
InChI Key: HKRNBHVILYZATA-UHFFFAOYSA-N
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Description

Introduction to Pyrimido-Benzothiazine Derivatives in Medicinal Chemistry

Pyrimido-benzothiazine derivatives represent a critical class of heterocyclic compounds in drug discovery, merging the pharmacophoric features of pyrimidine and benzothiazine rings. These hybrids are prized for their ability to interact with diverse biological targets, including microbial enzymes and cellular receptors.

Historical Evolution of Benzothiazine-Based Scaffolds in Drug Discovery

Benzothiazine derivatives emerged as medicinal scaffolds in the late 20th century, with early studies focusing on their anti-inflammatory and antimicrobial properties. The fusion of benzothiazine with pyrimidine, as seen in pyrimido[2,1-b]benzothiazoles, marked a significant advancement, enabling enhanced binding to enzymatic pockets. For example, pyrimido-benzothiazoles such as compound 5c demonstrated broad-spectrum antitumor activity (median GI₅₀ = 11.0 µM) and antiviral effects against Herpes simplex type-1 (61% plaque reduction). Subsequent work in the 2020s expanded these hybrids into anti-tubercular agents, with benzothiazole-pyrimidine conjugates exhibiting MIC values as low as 0.24 µg/mL against multidrug-resistant Mycobacterium tuberculosis.

The structural evolution of benzothiazine derivatives has been driven by three key strategies:

  • Hybridization : Combining benzothiazine with pyrimidine or quinazoline rings to improve target selectivity.
  • Substituent Optimization : Introducing alkyl, sulfanyl, or fluorinated groups to modulate lipophilicity and electronic properties.
  • Ring Fusion : Creating tricyclic systems (e.g., pyrimido[5,4-c]benzothiazine) to enhance metabolic stability.

Role of Sulfanyl and Fluorobenzyl Substituents in Bioactive Molecule Design

The pharmacological profile of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c]benzothiazine 5,5-dioxide is heavily influenced by its sulfanyl (-S-) and 4-fluorobenzyl substituents.

Sulfanyl Group Contributions
  • Electronic Effects : The sulfanyl group acts as an electron-rich moiety, facilitating hydrogen bonding and π-sulfur interactions with enzymatic residues. In benzothiazole sulfonyl derivatives, sulfanyl groups enhanced antimicrobial activity against Acinetobacter baumannii (MIC = 62.5 µg/mL).
  • Conformational Rigidity : The thioether linkage in the title compound restricts rotational freedom, potentially improving target binding affinity.
4-Fluorobenzyl Substituent Contributions
  • Lipophilicity Enhancement : The fluorobenzyl group increases logP values, promoting membrane permeability. This aligns with studies showing that fluorinated benzothiazoles exhibit improved blood-brain barrier penetration in neuropharmacological agents.
  • Halogen Bonding : The fluorine atom engages in halogen bonds with protein backbone carbonyl groups, as observed in molecular docking studies of DprE1 inhibitors.
Structural Data

Table 1 summarizes key chemical properties of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c]benzothiazine 5,5-dioxide:

Property Value
Molecular Formula C₁₉H₁₆FN₃O₂S₂
Molecular Weight 401.5 g/mol
SMILES Notation CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=C(C=C4)F
Key Substituents Ethyl (C-6), 4-Fluorobenzylsulfanyl (C-2)

Data sourced from PubChem (CID: 53331805).

Properties

IUPAC Name

6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S2/c1-2-23-16-6-4-3-5-15(16)18-17(27(23,24)25)11-21-19(22-18)26-12-13-7-9-14(20)10-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNBHVILYZATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step often involves the construction of the pyrimidine ring through a condensation reaction between appropriate precursors such as ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.

    Introduction of the Benzothiazine Moiety: The benzothiazine ring is introduced via a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound, typically under reflux conditions in the presence of a suitable catalyst.

    Functional Group Modifications: The ethyl group and the fluorobenzyl sulfanyl group are introduced through alkylation and nucleophilic substitution reactions, respectively. These steps often require specific reagents such as alkyl halides and fluorobenzyl halides, along with bases like potassium carbonate.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atom to form the dioxide moiety. This is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxide moiety, potentially converting it back to the sulfide form.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cleaved products with free sulfanyl groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C19H16FN3O2S2C_{19}H_{16}FN_{3}O_{2}S_{2} with a molecular weight of approximately 401.5 g/mol. The structure includes:

  • Pyrimidine ring
  • Benzothiazine moiety
  • Sulfanyl group
  • Fluorobenzyl substituent

These structural elements contribute to its biological activity and chemical reactivity.

Chemistry

In the field of chemistry, 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—makes it versatile for synthetic applications.

Biology

The compound has been investigated for its biological activities , which include:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, compounds with halogen substituents have shown Minimum Inhibitory Concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus.
  • Anticancer Activity : Studies suggest that benzothiazine derivatives can inhibit cancer cell growth by targeting specific pathways involved in cell division and survival. The incorporation of functional groups like sulfanyl has been linked to increased cytotoxicity against cancer cells.

Medicine

Due to its unique structural features, the compound is explored as a potential therapeutic agent . Its reactivity and biological activity make it a candidate for developing treatments for diseases such as cancer and bacterial infections.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials that require specific functional properties. Its unique properties allow for innovations in various sectors including pharmaceuticals and agricultural chemicals.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityEvaluated the efficacy against Gram-positive and Gram-negative bacteria; halogenated compounds showed enhanced activity.
Anticancer StudiesInvestigated growth inhibition in cancer cell lines; certain derivatives demonstrated significant cytotoxic effects.
Synthetic ChemistryExplored multi-step synthetic routes leading to the formation of this compound; highlighted its role in creating complex molecular architectures.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Molecular Targets: Enzymes, receptors, and other proteins that are critical for cellular functions.

    Pathways Involved: Inhibition of key enzymes, disruption of cellular signaling pathways, and induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with its analogs, focusing on substituent variations, synthesis yields, and physicochemical properties.

Key Findings from Analogs

Hydroxy groups (e.g., in and ) reduce lipophilicity but enhance hydrogen-bonding capacity, which may improve target binding in aqueous environments.

Synthesis Challenges :

  • Methoxy-protected derivatives (e.g., 17b ) show higher yields (70%) compared to deprotected hydroxy analogs (55–68%) due to easier purification .
  • The ethyl group in the target compound and may stabilize the fused ring system during synthesis, though direct evidence is lacking.

Spectroscopic and Analytical Data :

  • Analogs like (unrelated structure but similar heterocyclic core) exhibit IR peaks at 1707 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N), suggesting methods to confirm the target compound’s functional groups .
  • Mass spectrometry (MS) data for related compounds (e.g., m/z 392 in ) highlight the utility of high-resolution MS for structural validation.

Implications for Further Research

  • Biological Activity : The sulfone and fluorinated substituents in the target compound and its analogs are common in kinase inhibitors and anti-inflammatory agents. Comparative studies on enzyme inhibition (e.g., COX-2) are warranted.
  • Optimization : Replacing the ethyl group with bulkier alkyl chains (as in ) could modulate steric effects and bioactivity.
  • Solubility Enhancement : Introducing polar groups (e.g., hydroxy in ) may improve aqueous solubility but requires balancing with synthetic feasibility.

Biological Activity

6-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The compound's structure can be described by the following molecular formula and characteristics:

PropertyDetails
Molecular Formula C19_{19}H16_{16}FN3_{3}O2_{2}S2_{2}
Molecular Weight 401.5 g/mol
CAS Number 1326853-43-3

The unique combination of the pyrimidine and benzothiazine rings, along with the sulfanyl and fluorobenzyl substituents, contributes to its diverse biological activity.

Antimicrobial Activity

Research indicates that compounds related to 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide exhibit notable antimicrobial properties. In various studies, compounds with similar structures demonstrated significant activity against a range of microorganisms including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
  • Fungi : Aspergillus flavus and Candida albicans.

For instance, a study on related benzothiazine derivatives found that several exhibited good antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through molecular docking studies and in vitro assays. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. One study reported that certain derivatives had IC50_{50} values in the nanomolar range against cancer cells . The incorporation of a fluorine atom in the phenyl ring was particularly noted for enhancing cytotoxicity .

Anti-inflammatory Activity

Benzothiazine derivatives are known for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . The ability to downregulate nuclear factor kappa B (NF-kB) has also been associated with some derivatives, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing compounds related to 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide:

  • Synthesis and Antimicrobial Testing : A series of benzothiazine derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds with similar structural features exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets. The findings suggest that the structural modifications significantly influence their biological activities .
  • Pharmacological Exploration : The exploration of thiazine derivatives has revealed their potential as multifunctional agents capable of targeting multiple pathways involved in disease processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves coupling a pyrimido-benzothiazine core with a 4-fluorobenzylsulfanyl group. Key steps include:

  • Cyclization : Use a dihydropyrazolo-benzothiazine precursor (e.g., 3,4-dimethyl derivatives) under reflux with thionyl chloride to form the 5,5-dioxide moiety .
  • Sulfanyl Group Introduction : React the core with 4-fluorobenzyl mercaptan in DMF using a base (e.g., K₂CO₃) at 80°C for 12 hours. Monitor progress via TLC (ethyl acetate/hexane, 1:1) .
  • Yield Optimization : Purify intermediates via column chromatography (silica gel, gradient elution) and characterize using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can solubility and stability be assessed for in vitro pharmacological studies?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy at λmax ~270 nm. Adjust pH with ammonium acetate buffer (pH 6.5) for improved solubility .
  • Stability : Incubate the compound in PBS (37°C, 24 hours) and analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Monitor for sulfoxide or des-ethyl byproducts .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Answer :

  • NMR : 1H^1H-NMR to confirm ethyl (-CH₂CH₃, δ 1.2–1.4 ppm) and fluorobenzyl (-SCH₂C₆H₄F, δ 4.3–4.5 ppm) groups. 19F^{19}F-NMR for fluorine environment (δ -115 to -120 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of SO₂ moiety) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Target Selection : Link to theoretical frameworks (e.g., kinase or caspase inhibition) using molecular docking (Autodock Vina) against PDB structures (e.g., caspase-6) .
  • Assay Design : Use fluorogenic substrates (e.g., Ac-VEID-AFC for caspases) in a kinetic assay (λex 400 nm, λem 505 nm). Include controls with known inhibitors (e.g., Z-VAD-FMK) .
  • Data Interpretation : Calculate IC50 via nonlinear regression (GraphPad Prism) and validate with isothermal titration calorimetry (ITC) for binding affinity .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Answer :

  • Experimental Replicates : Use ≥3 biological replicates with standardized cell lines (e.g., HEK-293 vs. HeLa) .
  • Metabolic Profiling : Perform LC-MS metabolomics to identify cell-specific efflux transporters (e.g., ABCB1) that may reduce intracellular compound concentration .
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics to map differential signaling pathways (e.g., MAPK vs. PI3K) influencing activity .

Q. How can environmental fate studies be structured to assess ecological risks?

  • Methodological Answer :

  • Degradation Pathways : Incubate the compound in simulated environmental matrices (soil/water) under UV light. Analyze metabolites via GC-MS .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri for acute toxicity assays (EC50). Correlate with logP values to predict bioaccumulation .
  • Long-Term Monitoring : Deploy passive samplers in aquatic systems and quantify residues via UPLC-MS/MS (LOQ ≤1 ng/L) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Answer :

  • QSAR Modeling : Use CODESSA or MOE to correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity. Validate with leave-one-out cross-validation .
  • Molecular Dynamics : Simulate ligand-protein interactions (GROMACS) to identify critical binding residues (e.g., hydrogen bonds with fluorobenzyl group) .

Q. How can researchers validate the compound’s selectivity against off-target receptors?

  • Methodological Answer :

  • Panel Screening : Test against a receptor panel (e.g., CEREP Psychoactive Drug Screen) at 10 µM. Use radioligand binding assays for GPCRs .
  • Cryo-EM : Resolve compound-bound receptor structures to identify selective binding motifs (e.g., hydrophobic pockets accommodating the ethyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.